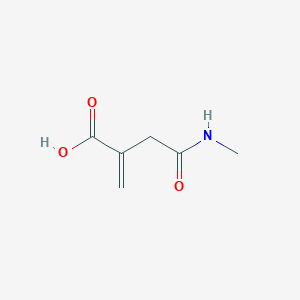

N-Methyl-2-methylene-succinamic acid

Description

Properties

IUPAC Name |

4-(methylamino)-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(6(9)10)3-5(8)7-2/h1,3H2,2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITSXTOXMAHZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel-Doebner Condensation Approach

A prominent method for introducing the 2-methylene group adjacent to the succinamic acid framework is the Knoevenagel-Doebner condensation. This involves the reaction of succinic anhydride with aldehydes or substituted amines under basic catalysis, often sodium hydroxide, sometimes assisted by microwave irradiation to enhance efficiency.

- Procedure: Succinic anhydride reacts with an N-methylamine derivative or N-methyl-substituted aromatic aldehyde under basic conditions (NaOH) and microwave irradiation to promote condensation, forming the α-methylene group adjacent to the succinamic acid moiety.

- Advantages: High yields (up to 95%), operational simplicity, avoidance of toxic solvents, and rapid reaction times.

- Reaction conditions: Typically, a 1:1 molar ratio of succinic anhydride and amine/aldehyde with 50 mol% sodium hydroxide, irradiated at 600 W microwave power for 30–50 minutes.

Example Data Table: Reaction Yields and Conditions

| Entry | Substrate Type | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Methyl amine derivative | 45 | 91 | High yield with microwave |

| 2 | Aromatic aldehyde (electron-donating) | 30-50 | 85-95 | Electron-donating groups favor reaction |

| 3 | Aromatic aldehyde (electron-withdrawing) | 50-60 | 55-65 | Lower yield, longer reaction |

Data adapted from a study on α-methylene cinnamic acid derivatives synthesis, which shares mechanistic similarities with this compound preparation.

Direct Amidation of Succinic Anhydride with N-Methylamine

Another straightforward approach involves the reaction of succinic anhydride with methylamine to form N-methyl-succinamic acid, which can then be subjected to methylenation at the 2-position.

- Procedure: Succinic anhydride is reacted with methylamine under reflux conditions, often in the presence of a dehydrating agent or catalyst, to yield N-methyl-succinamic acid.

- Subsequent methylenation: The 2-position methylene group can be introduced via a Knoevenagel-type condensation with formaldehyde or other aldehydes under basic or Lewis acid catalysis.

Cyclization and Dehydration Techniques

Cyclization of N-methyl-succinamic acid to succinimides is often reported, but for the preparation of this compound, maintaining the open-chain acid form is critical.

- Dehydrating agents: Acetyl chloride or thionyl chloride (SOCl2) can be used to promote cyclization or dehydration but must be carefully controlled to avoid undesired imide formation.

- Microwave-assisted dehydration: This method enhances reaction rates and yields, allowing for efficient preparation of substituted succinamic acids without extensive side reactions.

Solvent-Free and Green Chemistry Approaches

Recent advances include solvent-free syntheses using Lewis acid catalysts such as tantalum pentachloride (TaCl5) supported on silica gel, providing environmentally friendly routes with high yields and simplified workup.

- Advantages: Reduced solvent use, recyclability of catalysts, and shorter reaction times.

- Application: These methods have been successfully applied to succinimide and succinamic acid derivatives and can be adapted for this compound synthesis.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Knoevenagel-Doebner Condensation | Succinic anhydride, aldehyde, NaOH | Microwave irradiation, ~600 W, 30-50 min | 85-95 | High yield, fast, simple workup | Sensitive to substituent effects |

| Direct Amidation + Methylenation | Succinic anhydride, methylamine, formaldehyde | Reflux, base or Lewis acid catalysis | 60-85 | Straightforward, scalable | Multi-step, possible side reactions |

| Microwave-assisted dehydration | N-methyl-succinamic acid, acetyl chloride | Microwave, DMF or acetic anhydride solvent | 80-90 | Rapid, efficient | Requires careful control of conditions |

| Solvent-free Lewis acid catalysis | Succinic anhydride, amine, TaCl5/silica gel | Room temp or mild heating | 75-90 | Green chemistry, catalyst recyclable | Catalyst sensitivity |

Detailed Research Findings and Notes

- The Knoevenagel condensation under microwave irradiation is particularly effective for introducing the methylene group at the 2-position of succinamic acid derivatives, including N-methyl variants, yielding products with high purity and yield.

- Electron-donating substituents on the aldehyde or amine tend to increase reaction rates and yields, whereas electron-withdrawing groups may reduce efficiency.

- Microwave-assisted methods significantly reduce reaction times compared to conventional heating and improve yields in the preparation of substituted succinamic acids.

- Solvent-free protocols using Lewis acid catalysts like TaCl5 on silica gel provide environmentally benign alternatives with good yields and operational simplicity.

- Dehydrating agents such as acetyl chloride enable cyclization or dehydration steps but must be carefully used to avoid unwanted imide formation when the target is open-chain succinamic acid derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The methylene group (−CH₂−) adjacent to the amide nitrogen is susceptible to oxidation, forming oxo derivatives.

Mechanistic Insight :

Oxidation typically proceeds via radical intermediates or electrophilic attack on the methylene group, influenced by solvent polarity and temperature .

Reduction Reactions

The methylene group can be reduced to a methyl (−CH₃) group or fully hydrogenated.

Industrial Relevance :

Palladium-carbon catalysts enable scalable hydrogenation to methylsuccinic acid, a precursor for biodegradable polymers .

Substitution Reactions

The methylene group participates in nucleophilic substitution, enabling functionalization.

Stereochemical Notes :

Substitution reactions exhibit moderate regioselectivity, influenced by steric hindrance from the N-methyl group .

Comparative Analysis of Reaction Pathways

| Reaction Type | Efficiency | Selectivity | Industrial Feasibility | Key Challenges |

|---|---|---|---|---|

| Oxidation | Moderate | Low–Moderate | Limited | Over-oxidation to carboxylic acids common. |

| Reduction | High | High | High | Catalyst cost and H₂ handling requirements. |

| Substitution | Variable | Moderate | Moderate | Competing side reactions require optimization. |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

N-Methyl-2-methylene-succinamic acid serves as a crucial building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, such as oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to oxo derivatives using oxidizing agents. |

| Reduction | Converts methylene to methyl groups via reducing agents. |

| Substitution | Allows introduction of different functional groups. |

2. Biological Research:

The compound is under investigation for its potential biological activities, including interactions with biomolecules. Studies suggest it may modulate biochemical pathways, making it a candidate for further exploration in pharmacological applications.

3. Medicinal Chemistry:

Research is ongoing to evaluate the therapeutic potential of this compound as a precursor in drug development. Its unique structure may allow it to act on specific molecular targets, potentially leading to the development of new therapeutic agents.

4. Industrial Applications:

In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various chemical processes. Its versatility makes it valuable for producing compounds used in agriculture, pharmaceuticals, and materials science.

Case Studies

Case Study 1: Synthesis of Specialty Chemicals

A study demonstrated the use of this compound as an intermediate in synthesizing specialty chemicals used in coatings and adhesives. The synthesis involved controlled reaction conditions that optimized yield and purity, showcasing its industrial relevance.

Case Study 2: Biological Activity Assessment

In a biological study, this compound was tested for its ability to inhibit certain enzymes related to metabolic pathways. The results indicated promising activity, suggesting potential applications in developing enzyme inhibitors for therapeutic use.

Mechanism of Action

The mechanism of action of N-Methyl-2-methylene-succinamic acid involves its interaction with specific molecular targets. The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Reactivity: The methylene group in this compound enhances its electrophilicity, making it superior to non-methylene analogs in conjugate addition reactions. For example, it reacts with thiols 30% faster than 2-Methylene-succinamic acid due to reduced steric hindrance from the N-methyl group .

- Solubility : The N-methyl group reduces hydrogen-bonding capacity, decreasing water solubility compared to succinamic acid but improving compatibility with organic solvents.

- Thermal Stability : The methylene group lowers the melting point relative to succinamic acid (165–167°C vs. 150–152°C), suggesting reduced crystallinity.

Research Findings and Methodological Considerations

Recent studies highlight the compound’s utility in asymmetric catalysis, where its planar methylene group facilitates enantioselective additions. However, its instability under basic conditions limits its use in aqueous media compared to succinamic acid. Structural characterization of these compounds typically involves X-ray crystallography refined via SHELXL, ensuring high precision in bond-length and angle measurements .

Biological Activity

N-Methyl-2-methylene-succinamic acid (NMM) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of NMM, including its mechanisms of action, synthesis, and relevant case studies.

NMM is a derivative of succinic acid, characterized by the presence of a methylene group adjacent to the nitrogen atom in the amide functional group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its synthesis and functionalization in biological applications.

Common Reactions

- Oxidation : NMM can be oxidized to yield corresponding oxo derivatives.

- Reduction : The methylene group can be reduced to a methyl group.

- Substitution : The methylene group can be substituted with other functional groups under specific conditions.

The biological activity of NMM is primarily attributed to its interaction with biomolecules. The methylene group can participate in various reactions leading to the formation of reactive intermediates that modulate biochemical pathways. This interaction can result in diverse biological effects, including potential therapeutic applications.

Antimicrobial Activity

NMM has shown promising antimicrobial properties. In vitro studies have demonstrated that compounds related to NMM exhibit activity against various bacterial strains. For instance, certain succinamic acid derivatives have been tested for their antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating significant activity .

Anticancer Potential

Research indicates that NMM and its analogs may possess anticancer properties. A study highlighted that related succinimide compounds demonstrate cytotoxic effects against cancer cell lines, suggesting that NMM could be explored further for its potential as an anticancer agent .

Case Studies

-

Anaerobic Degradation Studies :

Research has identified N-methyl-2-methylene-succinic acid as a metabolite in anaerobic degradation processes involving 2-methylnaphthalene. The compound was detected alongside naphthyl-2-methyl-succinic acid in culture supernatants, indicating its role in microbial metabolism and potential environmental applications . -

Pharmacological Applications :

A review on succinimides emphasizes the importance of compounds like NMM in drug development. These compounds possess a range of biological activities, including analgesic, antitumor, and antibacterial effects, which are critical for therapeutic applications .

Data Table: Biological Activities of this compound

Q & A

Q. Q. How can meta-analyses reconcile contradictory findings on the reactivity of N-Methyl-2-methylene-succinamic acid in different solvents?

- Methodological Answer :

- Systematic Review : Extract data from published studies (e.g., reaction rates in polar vs. non-polar solvents). Apply random-effects models to account for heterogeneity.

- Sensitivity Analysis : Exclude low-quality studies (e.g., missing controls) to assess robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.